molecular formula C15H20N2O2 B1415727 tert-Butyl 2-(1H-indol-1-yl)ethylcarbamate CAS No. 1105192-77-5

tert-Butyl 2-(1H-indol-1-yl)ethylcarbamate

Cat. No. B1415727
M. Wt: 260.33 g/mol
InChI Key: LOKCUGLMNQWDQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, “tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate” was synthesized starting from commercially available 4-bromo-1H-indole . The Vilsmeier formylation of 1 at the 3-position gave compound 2 which was converted to N-Boc derivative 3 . The aldehyde group of 3 was reduced with NaBH4 in methanol to obtain alcohol 4 in 90% yield . The alcoholic hydroxy group was protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole to get compound 5 with quantitative yield .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 2-(1H-indol-1-yl)ethylcarbamate” can be represented by the InChI code: 1S/C15H20N2O2/c1-15(2,3)19-14(18)16-9-8-11-10-17-13-7-5-4-6-12(11)13/h4-7,10,17H,8-9H2,1-3H3,(H,16,18) .


Physical And Chemical Properties Analysis

“tert-Butyl 2-(1H-indol-1-yl)ethylcarbamate” has a molecular weight of 260.33 g/mol. It is typically stored in a dry environment at 2-8°C .

Scientific Research Applications

X-Ray Structure and Molecular Analysis

  • Studies have utilized derivatives of tert-Butyl 2-(1H-indol-1-yl)ethylcarbamate for X-ray structural analysis, highlighting their importance in understanding molecular geometry, electron distribution, and potential reactivity. Such analyses assist in the design of new materials and molecules with desired properties (Boraei et al., 2021).

Synthesis of Novel Compounds

  • The compound has been a key intermediate in synthesizing various novel organic compounds. For instance, its derivatives have shown potential as Staphylococcus aureus NorA efflux pump inhibitors, offering a pathway to new antibacterial agents (Héquet et al., 2014).

Crystallographic Studies

  • Crystallographic studies of tert-Butyl 2-(1H-indol-1-yl)ethylcarbamate derivatives have provided insights into the molecular packing, intermolecular interactions, and the stability of these compounds. This information is crucial for designing materials with specific physical properties and understanding the fundamental aspects of molecular interactions (Kant et al., 2015).

Medicinal Chemistry Applications

  • Research has explored the application of tert-Butyl 2-(1H-indol-1-yl)ethylcarbamate derivatives in medicinal chemistry, particularly in the development of compounds with potential therapeutic effects. For example, some derivatives have been investigated for their antibacterial activity and as potential candidates for drug development (Héquet et al., 2014).

Molecular Electronics and Sensing

  • Derivatives of tert-Butyl 2-(1H-indol-1-yl)ethylcarbamate have been synthesized and characterized for their potential applications in molecular electronics and sensing. These studies contribute to the development of new materials for electronic devices and sensors (Roy et al., 2019).

Safety And Hazards

The safety information for “tert-Butyl 2-(1H-indol-1-yl)ethylcarbamate” indicates that it may be harmful if swallowed (H302) and may cause an allergic skin reaction (H317) . Precautionary measures include wearing protective gloves (P280) .

properties

IUPAC Name

tert-butyl N-(2-indol-1-ylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)16-9-11-17-10-8-12-6-4-5-7-13(12)17/h4-8,10H,9,11H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKCUGLMNQWDQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(1H-indol-1-yl)ethylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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